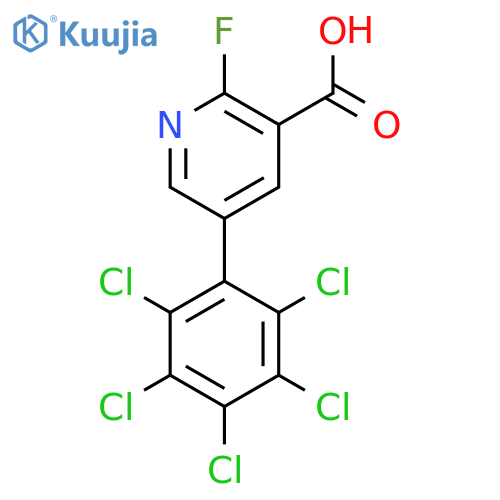Cas no 1361664-84-7 (2-Fluoro-5-(perchlorophenyl)nicotinic acid)

1361664-84-7 structure
商品名:2-Fluoro-5-(perchlorophenyl)nicotinic acid
CAS番号:1361664-84-7
MF:C12H3Cl5FNO2
メガワット:389.421121835709
CID:4923731
2-Fluoro-5-(perchlorophenyl)nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-5-(perchlorophenyl)nicotinic acid
-
- インチ: 1S/C12H3Cl5FNO2/c13-6-5(7(14)9(16)10(17)8(6)15)3-1-4(12(20)21)11(18)19-2-3/h1-2H,(H,20,21)
- InChIKey: VQKUTMQNOLBJHJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C=NC(=C(C(=O)O)C=1)F)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 388
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 5.6
2-Fluoro-5-(perchlorophenyl)nicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023028209-250mg |
2-Fluoro-5-(perchlorophenyl)nicotinic acid |
1361664-84-7 | 97% | 250mg |
$680.00 | 2022-04-03 | |
| Alichem | A023028209-500mg |
2-Fluoro-5-(perchlorophenyl)nicotinic acid |
1361664-84-7 | 97% | 500mg |
$980.00 | 2022-04-03 | |
| Alichem | A023028209-1g |
2-Fluoro-5-(perchlorophenyl)nicotinic acid |
1361664-84-7 | 97% | 1g |
$1,696.80 | 2022-04-03 |
2-Fluoro-5-(perchlorophenyl)nicotinic acid 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
1361664-84-7 (2-Fluoro-5-(perchlorophenyl)nicotinic acid) 関連製品
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
